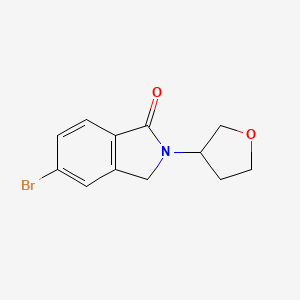

5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one

Description

Properties

IUPAC Name |

5-bromo-2-(oxolan-3-yl)-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c13-9-1-2-11-8(5-9)6-14(12(11)15)10-3-4-16-7-10/h1-2,5,10H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNQCSVHCAGAAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2CC3=C(C2=O)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : C₁₂H₁₂BrNO₂

- Molecular Weight : 282.133 g/mol

- CAS Number : 2227272-50-4

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In vitro studies have shown that it exhibits activity against various pathogens, including Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's efficacy is measured using the pEC50 value, which indicates the potency required to inhibit 50% of the organism's growth.

| Compound | pEC50 (T. brucei) | pEC99 (T. brucei) |

|---|---|---|

| This compound | 6.5 ± 0.15 | 5.9 ± 0.20 |

| Reference Compound (Pentamidine) | 8.5 ± 0.14 | 7.8 ± 0.26 |

The compound was found to be nontoxic to mammalian cells at therapeutic concentrations, suggesting a favorable safety profile for further development .

Kinase Inhibition

The compound has also been evaluated for its kinase inhibition properties. It was found to exhibit potent activity against various human kinases, particularly ROCK1, with selectivity profiles indicating potential for targeted therapeutic applications in cancer treatment.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Substituents on the isoindole framework play a critical role in modulating its pharmacological effects:

| Modification | Effect on Activity |

|---|---|

| Removal of methyl substituents | Decreased activity |

| Introduction of ethyl group | Similar activity as parent compound |

| Bulky tert-butyl substituent | Significant loss of activity |

These findings underscore the importance of careful structural design in optimizing the biological efficacy of isoindole derivatives .

Case Study 1: Antiparasitic Activity

In a study assessing various derivatives of isoindolin compounds, this compound was highlighted for its rapid action against T. brucei in culture settings. The study demonstrated that this compound not only inhibited growth effectively but also restored growth at lower concentrations after an initial exposure period .

Case Study 2: Kinase Inhibition Profile

Another investigation focused on the selectivity of this compound against a panel of human kinases, revealing that it could inhibit several kinases involved in cancer pathways while showing minimal off-target effects. This selectivity is crucial for minimizing side effects during therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that isoindolinone derivatives exhibit significant anticancer properties. The compound 5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one has been investigated for its potential as an inhibitor of specific cancer cell lines. Isoindolinones are known to interfere with cell proliferation and induce apoptosis in cancer cells. For instance, studies have shown that modifications in the isoindolinone structure can enhance its potency against various tumors, making it a candidate for further development in cancer therapies .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways. In particular, it may impact the activity of cyclin-dependent kinases (CDKs), which are crucial for cell division and proliferation .

Biochemical Research

Enzyme Inhibition Studies

this compound has been utilized in enzyme inhibition studies, particularly focusing on kinases that play roles in signaling pathways associated with cancer and other diseases. The compound's ability to selectively inhibit specific kinases could provide insights into the development of targeted therapies .

Cellular Studies

In vitro studies have demonstrated that this compound can modulate cellular responses to stress and promote survival pathways in certain cell types. This property is particularly relevant for research into neurodegenerative diseases where cellular stress responses are critical .

Materials Science

Polymer Chemistry

The unique structure of this compound allows it to be incorporated into polymer matrices, enhancing the mechanical properties and thermal stability of the resulting materials. Research has indicated that incorporating such compounds can lead to improved performance in applications like coatings and composites .

Nanotechnology Applications

In nanotechnology, this compound has been explored for its potential use in developing nanoscale devices due to its electronic properties. Its integration into nanomaterials could lead to advancements in sensors and electronic devices, leveraging its unique chemical characteristics .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Anticancer Properties of Isoindolinones | Medicinal Chemistry | Demonstrated significant inhibition of tumor growth in vitro. |

| Kinase Inhibition Mechanisms | Biochemical Research | Identified selective inhibition of CDKs leading to reduced cell proliferation. |

| Polymer Blends with Isoindolinones | Materials Science | Enhanced mechanical properties in polymer composites containing the compound. |

Comparison with Similar Compounds

Trifluoroethyl-Substituted Analogue

The compound (E)-Ethyl-3-(1-oxo-2-(2,2,2-trifluoroethyl)isoindolin-5-yl)acrylate replaces the THF group with a 2,2,2-trifluoroethyl substituent. However, its synthesis yield (68%) is lower than that of the THF analogue, which is readily available commercially .

Methyl-Substituted Derivative

5-Bromo-1-methylindolin-2-one features a methyl group instead of the THF ring. The absence of an oxygen-containing heterocycle reduces polarity, likely decreasing aqueous solubility. Methyl-substituted derivatives are noted for their luminescent properties and applications in organic electronics, but their biological activity profiles differ due to reduced hydrogen-bonding capacity .

Thioxothiazolidinone Hybrid

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one incorporates both a bromoindolinone core and a thioxothiazolidinone moiety. The sulfur atom in the thiazolidinone ring introduces redox activity, making this compound suitable for studying reactive oxygen species (ROS)-mediated biological pathways. Its synthesis requires specialized handling due to flammability risks, unlike the simpler THF-substituted isoindolinone .

Data Table: Key Properties of 5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one and Analogues

Preparation Methods

Method A: Cascade Reaction Approach Using Ortho-Carbonyl-Substituted Benzonitriles

This approach involves a one-pot cascade reaction starting from readily available benzonitriles bearing ortho-carbonyl groups. The process employs (chloromethyl)sulfonyl)benzenes as pronucleophiles, facilitating the formation of isoindolinone derivatives with various substituents, including tetrahydrofuran moieties.

- Base: Potassium carbonate

- Solvent: Acetonitrile (CH₃CN)

- Temperature: Approximately 50°C

- Duration: 24 hours

- Sequential nucleophilic addition

- Cyclization

- β-elimination and alkylation steps

This method is adaptable for introducing the tetrahydrofuran-3-yl group at the 2-position of the isoindolinone ring, as demonstrated in the synthesis of related derivatives.

Method B: Halogenation and Nucleophilic Substitution

The synthesis of the brominated derivative involves initial halogenation of a suitable precursor, such as a benzonitrile or isoindolinone intermediate, followed by nucleophilic substitution with tetrahydrofuran derivatives.

- Bromination: Using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) at elevated temperatures (~85°C) to selectively brominate the aromatic ring or the isoindolinone core.

- Nucleophilic Substitution: The brominated intermediate reacts with tetrahydrofuran-3-yl nucleophiles (e.g., tetrahydrofuran-3-yl lithium or Grignard reagents) under inert atmosphere to afford the desired compound.

Specific Synthetic Route for 5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one

Based on the literature, a plausible synthetic pathway involves:

- Step 1: Synthesis of a brominated isoindolinone precursor, such as 5-bromo-isoindolin-1-one, via electrophilic bromination of isoindolinone or its derivatives.

- Step 2: Nucleophilic substitution of the bromine atom with tetrahydrofuran-3-yl nucleophiles, such as tetrahydrofuran-3-yl lithium or Grignard reagents, under inert atmosphere at low temperatures.

- Step 3: Purification and characterization of the final product through chromatography and spectroscopic methods.

Data Table Summarizing Preparation Methods

Research Findings and Considerations

- Selectivity and Yield: Cascade reactions promoted by K₂CO₃ have demonstrated high selectivity and yields for isoindolinone derivatives with various substituents, including tetrahydrofuran groups.

- Environmental Impact: The use of mild, metal-free conditions reduces environmental hazards and improves sustainability.

- Functional Group Compatibility: These methods tolerate various functional groups, allowing for diverse substitution patterns.

Q & A

Basic Research Questions

Q. How is the crystal structure of 5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one determined, and what software tools are critical for refinement and visualization?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the primary method. Data collection involves a diffractometer (e.g., Bruker D8 VENTURE) followed by refinement using SHELXL . Structural visualization and thermal ellipsoid plots are generated using ORTEP-III . Key metrics include R-factor (<0.05), mean bond length deviation (<0.01 Å), and data-to-parameter ratios (>15:1) to ensure refinement reliability.

Q. What synthetic routes are reported for isoindolin-1-one derivatives, and how can purification be optimized?

- Methodological Answer : Common routes involve nucleophilic substitution or Suzuki-Miyaura coupling. For brominated analogs, intermediates like 5-bromo-1-methylindolin-2-one are synthesized via cyclization of brominated precursors with methylamine in DMF/K₂CO₃ . Purification employs silica gel column chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/water). Purity (>95%) is confirmed via HPLC and NMR .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized under varying reaction conditions?

- Methodological Answer : Systematic optimization involves screening solvents (DMF vs. THF), bases (K₂CO₃ vs. Cs₂CO₃), and temperature (80–120°C). For example, using Cs₂CO₃ in DMF at 100°C increased yields by 15% in analogous isoindolin-1-one syntheses . Reaction monitoring via TLC and LC-MS ensures intermediate stability. Post-synthetic modifications (e.g., tetrahydrofuran-3-yl incorporation) require inert atmospheres to prevent oxidation .

Q. What mechanistic insights exist for the antiviral activity of isoindolin-1-one derivatives, and how can structure-activity relationships (SAR) be explored?

- Methodological Answer : Antiviral activity against EV-A71 is evaluated via in vitro cytopathic effect (CPE) assays and plaque reduction neutralization tests (PRNT). Derivatives with 4-methoxyphenyl substituents (e.g., compound B3) show IC₅₀ values <10 µM by disrupting viral capsid assembly . SAR studies use molecular docking (AutoDock Vina) to map interactions with VP1 capsid proteins, guiding substituent modifications (e.g., alkylamino groups for enhanced binding) .

Q. How should researchers address contradictions in reported biological activity data for structurally similar isoindolin-1-one analogs?

- Methodological Answer : Discrepancies may arise from stereochemical variations or impurities. Validate structural integrity via SCXRD (e.g., compare torsion angles of tetrahydrofuran-3-yl groups) . Replicate assays under standardized conditions (e.g., fixed cell lines, MOI values). Cross-reference NMR/HRMS data with computational models (Gaussian09 for conformational analysis) to confirm active conformers .

Key Considerations for Researchers

- Structural Validation : Always cross-validate SCXRD data with computational models (e.g., Mercury CSD) to resolve ambiguities in substituent orientation .

- Biological Assays : Include positive controls (e.g., ribavirin for antiviral studies) and assess cytotoxicity (MTT assays) to confirm selectivity .

- Data Reproducibility : Document reaction parameters (e.g., inert atmosphere, solvent purity) and share raw diffraction data (CIF files) for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.